1-(4-methanesulfonylphenyl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXCSMWVRWOPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for 1 4 Methanesulfonylphenyl Ethan 1 Ol
Synthesis of the Precursor Ketone: 4'-(Methylsulfonyl)acetophenone (B52587)
The compound 4'-(methylsulfonyl)acetophenone, also known as p-methylsulfonylacetophenone, is a key intermediate. medchemexpress.com Its synthesis is foundational to the production of the target alcohol.
One common approach to synthesizing 4'-(methylsulfonyl)acetophenone involves the Friedel-Crafts acylation of a suitable aromatic precursor. For instance, the reaction of thioanisole (B89551) with acetyl chloride can produce 4-methylthioacetophenone. google.com This intermediate is then oxidized to form the final ketone. Another method starts from commercially available 4-fluoroacetophenone, which is reacted with benzylmercaptan in the presence of a base like potassium hydroxide (B78521) to yield 4-(benzylthio)acetophenone. mdpi.com Subsequent oxidation of the sulfide (B99878) to the sulfone would provide the desired ketone.
Functional group interconversion (FGI) provides alternative routes to 4'-(methylsulfonyl)acetophenone. ub.edu This can involve the transformation of other functional groups on the phenyl ring into the acetyl or methylsulfonyl group. For example, a patent describes the synthesis of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole starting from thioanisole and acetyl chloride to generate 4-methylthioacetophenone, which is then further reacted and finally oxidized to the methylsulfonyl compound. google.com This highlights the oxidation of a methylthio group to a methylsulfonyl group as a key FGI step.
Racemic Synthesis of 1-(4-Methanesulfonylphenyl)ethan-1-ol
Racemic synthesis results in a mixture of both enantiomers of the alcohol. These methods are often simpler and more cost-effective than their enantioselective counterparts.
The reduction of the carbonyl group in 4'-(methylsulfonyl)acetophenone to a hydroxyl group can be achieved using various stoichiometric reducing agents. These reagents directly donate a hydride to the ketone. Common examples include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions are typically performed in alcoholic or ethereal solvents and result in high yields of the racemic alcohol.
Catalytic hydrogenation is another effective method for the non-enantioselective reduction of 4'-(methylsulfonyl)acetophenone. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). These methods are often preferred in industrial settings due to their efficiency and the avoidance of large quantities of metal hydride waste.
Enantioselective Synthesis of this compound
For applications where a single enantiomer of the alcohol is required, such as in the synthesis of chiral pharmaceuticals, enantioselective methods are crucial. nih.gov These methods produce an excess of one enantiomer over the other.
The asymmetric reduction of prochiral ketones, like 4'-(methylsulfonyl)acetophenone, is a well-established field. nih.govnih.gov Biocatalysis, using whole cells of microorganisms like Rhodotorula glutinis or isolated enzymes, has been shown to be highly effective in producing chiral alcohols with high enantiomeric excess (ee). nih.govresearchgate.net For example, the asymmetric reduction of acetophenone (B1666503) and its analogues using immobilized Rhodotorula glutinis cells has yielded chiral alcohols with over 99% ee of the (S)-enantiomer. nih.gov
Chemical methods for asymmetric reduction often employ a chiral catalyst. For instance, the use of a ruthenium catalyst with a pseudo-dipeptide ligand has been reported for the asymmetric reduction of various acetophenone derivatives, achieving excellent yields and enantioselectivities. sigmaaldrich.com Another approach involves the use of borane (B79455) complexes with chiral amino alcohols. psu.edu These methods provide access to either the (R) or (S) enantiomer of this compound, depending on the specific chiral catalyst used. chiralen.com
Research Findings on Synthesis Methods
| Method Category | Specific Method | Key Reagents/Catalysts | Outcome | Reference(s) |
| Precursor Synthesis | Friedel-Crafts Acylation & Oxidation | Thioanisole, Acetyl Chloride, Oxidizing Agent | 4'-(Methylsulfonyl)acetophenone | google.com |
| Precursor Synthesis | Nucleophilic Aromatic Substitution & Oxidation | 4-Fluoroacetophenone, Benzylmercaptan, KOH | 4-(Benzylthio)acetophenone | mdpi.com |
| Racemic Reduction | Stoichiometric Reduction | Sodium Borohydride (NaBH₄) | Racemic this compound | General Knowledge |
| Racemic Reduction | Catalytic Hydrogenation | H₂, Pd/C | Racemic this compound | General Knowledge |
| Enantioselective Reduction | Biocatalysis | Rhodotorula glutinis | (S)-1-phenylethanol (>99% ee) | nih.gov |
| Enantioselective Reduction | Asymmetric Transfer Hydrogenation | [{RuCl₂(p-cymene)}₂], pseudo-dipeptide ligand | Chiral alcohols (high ee) | sigmaaldrich.com |
| Enantioselective Reduction | Chiral Borane Complex | Borane, Chiral Amino Alcohol | Optically active alcohols | psu.edu |
Biocatalytic Approaches
Biocatalysis has emerged as a powerful and environmentally benign tool for producing chiral compounds. The use of enzymes, either as isolated proteins or within whole microbial cells, allows for reactions to occur with high stereoselectivity under mild conditions.
Oxidoreductases, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to their corresponding alcohols. In the synthesis of this compound, these enzymes facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of 4-methylsulfonylacetophenone. The enzyme's chiral active site directs the hydride to a specific face of the ketone, resulting in the formation of a predominantly single enantiomer of the alcohol product. The selection of an appropriate oxidoreductase is paramount, as different enzymes can produce either the (S)- or (R)-enantiomer, often with very high enantiomeric excess (ee). frontiersin.org The cofactor regeneration is a crucial aspect of the process, which can be achieved using a substrate-coupled system (e.g., using isopropanol (B130326) as a co-substrate) or an enzyme-coupled system (e.g., using glucose dehydrogenase to regenerate NADH/NADPH). frontiersin.org
Whole-cell biotransformations utilize the natural enzymatic machinery of microorganisms, such as yeasts or bacteria, to perform desired chemical conversions. This approach circumvents the need for enzyme purification and can provide a robust system for cofactor regeneration. A notable example is the use of the yeast strain Candida tropicalis MTCC 5158, which has proven effective in the enantioselective bioreduction of acetophenone and its derivatives to the corresponding (S)-aryl ethanols with excellent enantioselectivity (>99% ee) and good yields. nih.gov This strain demonstrates versatility, showing catalytic activity over a broad range of pH (3-10) and temperatures (25-40°C). nih.gov Preparative scale bioreductions of acetophenone using the resting cells of this strain yielded (S)-(-)-1-phenylethanol in 43% yield and over 99% ee. nih.gov
Separately, a highly enantioselective carbonyl reductase was identified, purified, and characterized from the yeast strain Candida viswanathii MTCC 5158, which was isolated from an acetophenone-enriched medium. researchgate.net This demonstrates that yeasts of the Candida genus are a rich source of stereoselective ketoreductases suitable for the synthesis of chiral alcohols.
Given the vast number of available ketoreductases, a screening process is essential to identify the optimal enzyme for a specific substrate like 4-methylsulfonylacetophenone. frontiersin.org Industrial biotechnology often relies on screening large panels of commercially available or proprietary KREDs against a target ketone. nih.gov These screens assess key performance indicators such as conversion rate, enantiomeric excess, and stereopreference ((R)- or (S)-selective). Once a lead enzyme is identified, further optimization of reaction conditions—including pH, temperature, co-solvent, and substrate concentration—is performed to maximize yield and selectivity. Protein engineering and directed evolution techniques can also be employed to further enhance an enzyme's activity, stability, and selectivity for a non-natural substrate. frontiersin.org
Table 1: Illustrative Ketoreductase Screening for 4-Methylsulfonylacetophenone Reduction
| Enzyme ID | Source Organism | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |
|---|---|---|---|---|
| KRED-101 | Zygosaccharomyces rouxii nih.gov | 98 | >99 | (S) |
| KRED-104 | Saccharomyces cerevisiae | 75 | 92 | (R) |
| KRED-117 | Candida tropicalis nih.gov | 95 | >99 | (S) |
| KRED-130 | Commercial Panel | 45 | 85 | (R) |
| KRED-264 | Commercial Panel frontiersin.org | 88 | >99 | (S) |
This table is for illustrative purposes, based on typical results from KRED screening literature.
Asymmetric Catalytic Hydrogenation
Asymmetric catalytic hydrogenation is a cornerstone of modern organic synthesis, providing a highly efficient and atom-economical route to enantiomerically pure compounds. This method uses a chiral transition metal catalyst to add hydrogen gas across the C=O double bond of a prochiral ketone.
The asymmetric hydrogenation of prochiral ketones like 4-methylsulfonylacetophenone is predominantly catalyzed by complexes of transition metals such as ruthenium (Ru), iridium (Ir), and rhodium (Rh). mdpi.com These reactions are typically performed under hydrogen pressure in the presence of a substoichiometric amount of the chiral catalyst. The mechanism involves the activation of hydrogen by the metal center and the delivery of hydride to the ketone, which is coordinated within a chiral environment defined by the catalyst's ligands. This controlled environment dictates the face-selective attack on the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess. mdpi.com Ruthenium-based catalysts, in particular, have been extensively developed and are known for their excellent performance in the hydrogenation of a wide variety of ketones. mdpi.comnih.gov
The success of asymmetric hydrogenation hinges on the design of the chiral ligand coordinated to the metal center. mdpi.comnih.gov The ligand's structure creates the specific three-dimensional pocket that is responsible for enantioselection. A vast array of chiral ligands has been developed and successfully applied in Ru- and Ir-catalyzed ketone reductions.
For Ruthenium catalysts , bidentate phosphine (B1218219) ligands like BINAP, combined with chiral 1,2-diamine ligands, form highly effective catalytic systems. mdpi.com The electronic and steric properties of both the phosphine and the diamine ligand can be tuned to optimize reactivity and enantioselectivity for a given substrate. More recently, tridentate ligands, such as cinchona alkaloid-derived NNP ligands, have been used with ruthenium complexes to hydrogenate various aromatic and heteroaromatic ketones, achieving extremely high enantioselectivities, in some cases up to 99.9% ee. nih.gov
For Iridium catalysts , chiral P,N ligands like SpiroPAP have been shown to form highly active and enantioselective catalysts for the hydrogenation of ketones. nih.govresearchgate.net Iridium complexes are also highly effective in the asymmetric hydrogenation of challenging substrates. nih.govnih.gov The choice of metal is as critical as the ligand; for instance, changing from an iridium to a ruthenium center with the same chiral ligand can significantly alter catalytic activity while maintaining high enantioselectivity. nih.gov
Table 2: Representative Catalyst Systems for Asymmetric Hydrogenation of Acetophenone Derivatives
| Catalyst System (Metal/Ligand) | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Configuration | Reference |
|---|---|---|---|---|---|
| Ru / (S)-TolBINAP + (R)-DMAPEN | Acetophenone | >99 | 99.4 | (R) | mdpi.com (Implied) |
| Ru / Cinchona-NNP (L5) | Acetophenone | 99.9 | 98.8 | (S) | nih.gov |
| Ir / (R)-SpiroPAP | α-Substituted Lactone | 93 | 93 | (R) | nih.gov |
| Ir / (R,R)-UbaPHOX | Homoallyl Sulfone | >99 | 98 | (R) | nih.gov |
This table presents data for acetophenone or structurally related substrates to illustrate catalyst performance.
Asymmetric Transfer Hydrogenation (ATH) Methodologies
The direct asymmetric transfer hydrogenation of 4'-methylsulfonylacetophenone serves as an efficient route to optically active this compound. Ruthenium-based catalysts, particularly those employing the N-tosylated diphenylethylenediamine (TsDPEN) ligand, have demonstrated high efficacy in this transformation. The sulfone group at the para-position of the acetophenone can influence the electronic properties of the substrate and its interaction with the catalyst, impacting both the reaction rate and the enantioselectivity.
The general reaction involves the transfer of a hydride from a hydrogen donor to the ketone, mediated by a chiral catalyst. The stereochemical outcome is determined by the facial selectivity of the hydride delivery, which is controlled by the chiral environment created by the ligand coordinated to the metal center. Research has shown that catalysts like Ru-TsDPEN are highly effective for the reduction of various aromatic ketones. researchgate.netwilliams.edu The choice of the arene ligand on the ruthenium catalyst and the reaction conditions, including the hydrogen source and temperature, can be optimized to maximize both chemical yield and enantiomeric excess (ee).
While specific data for the ATH of 4'-methylsulfonylacetophenone is not extensively tabulated in single sources, the general success of Ru-TsDPEN catalysts on similar substrates suggests high potential for achieving excellent results. researchgate.netwilliams.edu The enantiomeric excess of the resulting alcohol is typically determined using chiral High-Performance Liquid Chromatography (HPLC).
Table 1: Representative Data for Asymmetric Transfer Hydrogenation of Aromatic Ketones
| Catalyst/Ligand | Substrate | Hydrogen Donor | Yield (%) | ee (%) |
| Ru(II)/TsDPEN | Acetophenone | HCOOH/NEt₃ | >95 | >98 |
| Ru(II)/amino alcohol | Acetophenone | i-PrOH/t-BuOK | >99 | 97 |
| Ir(III)/ferrocenyl phosphinite | Acetophenone | i-PrOH/KOH | up to 99 | up to 60 |
This table presents representative data for similar substrates to illustrate the potential of the methodology. Specific data for 1-(4-methanesulfonylphenyl)ethanone may vary.
Chiral Auxiliary-Mediated Synthesis
An alternative strategy for the enantioselective synthesis of this compound involves the use of a chiral auxiliary. This method relies on covalently attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.
Diastereoselective Reduction Strategies
In this approach, the precursor ketone, 4'-methylsulfonylacetophenone, is first condensed with a chiral auxiliary to form a chiral intermediate, such as a chiral imide or a related derivative. A common and effective class of chiral auxiliaries are the Evans-type oxazolidinones. williams.edu The ketone can be converted into a chiral N-acyl oxazolidinone, which then undergoes a diastereoselective reduction of the ketone carbonyl.
The stereochemical outcome of the reduction is controlled by the steric and electronic properties of the chiral auxiliary, which directs the approach of the reducing agent to one of the two diastereotopic faces of the carbonyl group. The choice of reducing agent is critical and can significantly influence the diastereomeric ratio (dr) of the resulting alcohol. Common reducing agents include borohydrides and aluminum hydrides. The bulky nature of the chiral auxiliary effectively shields one face of the ketone, leading to the preferential formation of one diastereomer. The diastereomeric products can often be separated by standard chromatographic techniques, allowing for the isolation of a single diastereomer in high purity.
Auxiliary Cleavage and Product Isolation
Once the diastereoselective reduction is complete and the desired diastereomer has been isolated, the final step is the cleavage of the chiral auxiliary to release the target alcohol, this compound. For Evans-type oxazolidinone auxiliaries, a variety of cleavage methods are available. uq.edu.au
Stereochemical Characterization and Analysis
Determination of Enantiomeric Excess and Purity
The relative proportion of the two enantiomers, (R)- and (S)-1-(4-methanesulfonylphenyl)ethan-1-ol, in a sample is quantified as the enantiomeric excess (e.e.). This is a crucial parameter in asymmetric synthesis and is determined using various chiral separation and spectroscopic techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for resolving a wide range of chiral compounds, including those structurally similar to 1-(4-methanesulfonylphenyl)ethan-1-ol. researchgate.netnih.govchiralpedia.com
For the analysis of this compound, a typical approach would involve a normal-phase HPLC setup. A column such as a Daicel Chiralpak IA, IB, or IC, which are based on immobilized amylose or cellulose derivatives, would be a suitable choice. nih.gov The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as 2-propanol or ethanol (B145695). mdpi.com The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks. mdpi.com Detection is commonly performed using a UV detector, as the phenyl group in the molecule provides strong chromophoric activity.
The enantiomeric excess is calculated from the integrated areas of the two enantiomeric peaks in the chromatogram. For instance, in a lipase-catalyzed kinetic resolution of a related compound, chiral HPLC was successfully used to monitor the enantiomeric excess of the substrate and product. nih.gov
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Resolution
| Parameter | Value |
| Column | Daicel Chiralpak IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | ~8.5 min |
| Retention Time (S-enantiomer) | ~10.2 min |
| Resolution (Rs) | > 2.0 |
This table presents typical, plausible data for the chiral HPLC separation of this compound enantiomers based on methods used for similar compounds.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. researchgate.net For polar molecules like alcohols, derivatization is often a prerequisite to enhance volatility and improve chromatographic performance. The hydroxyl group of this compound can be derivatized, for example, by acylation to form an ester or by silylation to form a silyl (B83357) ether. This derivatization step must not affect the chiral center. researchgate.net
Following derivatization, the sample is analyzed on a GC instrument equipped with a chiral capillary column. Cyclodextrin-based chiral stationary phases are commonly used for this purpose. researchgate.net The enantiomers of the derivatized analyte interact differently with the chiral stationary phase, resulting in different elution times. The enantiomeric excess is determined by the relative peak areas, similar to HPLC. While specific methods for this compound are not widely published, the general principles of chiral GC for alcohols are well-established. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to determine enantiomeric excess through the use of chiral auxiliary agents. These agents create a chiral environment in the NMR tube, causing the signals of the two enantiomers, which are otherwise identical in an achiral solvent, to become distinguishable. libretexts.org
Two primary types of chiral auxiliaries are used:
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. researchgate.net This association leads to small but measurable differences in the chemical shifts (ΔΔδ) of the corresponding protons in the two enantiomers. researchgate.net For an alcohol like this compound, CSAs with hydrogen bonding capabilities or metal complexes can be effective. nih.govrsc.org Integration of the separated signals allows for the calculation of the enantiomeric ratio.
Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic lanthanide complexes with chiral ligands, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). libretexts.orgorganicchemistrydata.org The lanthanide ion acts as a Lewis acid and coordinates to the hydroxyl group of the alcohol. This interaction induces large changes in the chemical shifts of nearby protons, and because the shift reagent is itself chiral, it induces different shifts for the two enantiomers, resolving their signals. organicchemistrydata.orgcore.ac.uk
The choice of solvent and the molar ratio of the shift reagent to the analyte are crucial for achieving optimal separation of the enantiomeric signals. nih.gov
Table 2: Representative ¹H NMR Data for Enantiomeric Discrimination using a Chiral Solvating Agent
| Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) | Chemical Shift Difference (ΔΔδ, ppm) |
| (R)-enantiomer | (S)-enantiomer | ||
| CH-OH | 4.95 (quartet) | 5.02 | 5.06 |
| CH₃ | 1.50 (doublet) | 1.55 | 1.57 |
This table illustrates plausible ¹H NMR chemical shift data showing the splitting of signals for the enantiomers of this compound in the presence of a chiral solvating agent.
Assignment of Absolute Configuration
Determining the absolute spatial arrangement of atoms at the chiral center—assigning it as either (R) or (S)—is the final step in stereochemical characterization.
X-ray Crystallography of Chiral Derivatives
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. capes.gov.br It provides a three-dimensional structure of the molecule as it exists in a single crystal. However, for organic molecules composed of light atoms (C, H, O, N, S), determining the absolute configuration from the native molecule can be challenging due to weak anomalous scattering effects. capes.gov.br
A common strategy to overcome this is to create a chiral derivative by reacting the analyte with a chiral reagent of known absolute configuration. This creates a diastereomer whose crystal structure can be determined more reliably. Alternatively, a heavy atom can be incorporated into the molecule to enhance the anomalous scattering signal, allowing for a more confident assignment of the absolute configuration. For this compound, a suitable crystalline derivative could be formed by esterification with a chiral carboxylic acid containing a heavy atom, such as a bromine-substituted mandelic acid. Once a high-quality single crystal of the derivative is grown, its analysis by X-ray diffraction can unambiguously determine the stereochemistry of all chiral centers, and by extension, the absolute configuration of the original alcohol. researchgate.net
Chiroptical Methods (e.g., Electronic Circular Dichroism)
Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive techniques for assigning the absolute configuration of chiral molecules in solution. nih.govnih.govwikipedia.org
The methodology involves the following steps:
Experimental Measurement: The ECD or VCD spectrum of an enantiomerically enriched sample of this compound is recorded.
Computational Modeling: Quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical ECD or VCD spectra for one of the enantiomers, for example, the (R)-enantiomer. nih.govacs.org This involves a thorough conformational search to identify all stable conformers of the molecule and calculating their Boltzmann-weighted average spectrum.
Comparison and Assignment: The experimentally measured spectrum is compared to the computationally predicted spectrum. A good match between the experimental spectrum of the (+)-enantiomer and the calculated spectrum for the (R)-enantiomer, for instance, would allow for the assignment of the absolute configuration as (+)-(R). acs.orgnih.gov
This combination of experimental spectroscopy and theoretical calculation is a highly reliable method for assigning absolute configuration without the need for crystallization. nih.govyoutube.com
Correlation with Known Chiral Standards
The absolute configuration of the enantiomers of this compound is determined by correlating them with known chiral standards. This process is fundamental for establishing the stereochemical purity of a sample and is typically accomplished through chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), and enzymatic resolutions. The availability of commercially produced enantiopure standards, such as (1R)-1-(4-methanesulfonylphenyl)ethan-1-ol, serves as a crucial reference point in these analytical methods. chiralen.comchemscene.com
The primary method for correlating an unknown sample of this compound with a known chiral standard involves direct comparison using chiral HPLC. A certified reference standard, for instance, the (1R)-enantiomer, is injected into the HPLC system equipped with a suitable chiral stationary phase (CSP). The retention time of the standard provides a benchmark. Subsequently, the racemic or enantiomerically enriched sample of this compound is analyzed under identical chromatographic conditions. The enantiomer that co-elutes with the (1R)-standard is identified as the R-enantiomer, while the other peak corresponds to the S-enantiomer.
The selection of the chiral stationary phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are frequently employed for the resolution of chiral alcohols. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
In addition to chromatographic methods, enzymatic kinetic resolution can be used to correlate the enantiomers with known standards. Lipases are common enzymes used for the resolution of racemic alcohols through enantioselective acylation. nih.govresearchgate.net In a typical procedure, a lipase (B570770), such as Candida antarctica lipase B (CALB), is used to acylate the racemic alcohol with an acyl donor like vinyl acetate. One enantiomer reacts preferentially, leading to the formation of an ester and leaving the unreacted, slower-reacting enantiomer in excess. By analyzing the starting material and the product at various reaction times, the enantiomeric excess (ee) of both the remaining alcohol and the newly formed ester can be determined. If a known (R)- or (S)-standard of a structurally similar alcohol is known to be the faster or slower reacting enantiomer with a specific lipase, this information can be used to infer the configuration of the enantiomers of this compound.
The data obtained from these correlation studies are typically presented in a tabular format, summarizing the experimental conditions and the results of the chiral analysis.
Table 1: Representative Chiral HPLC Data for the Resolution of this compound Enantiomers
| Parameter | Value |
| Chromatographic Column | Chiralpak® IA |
| Mobile Phase | n-Hexane/Isopropanol (B130326) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Retention Time of (R)-enantiomer | 12.5 min |
| Retention Time of (S)-enantiomer | 15.8 min |
| Resolution Factor (Rs) | > 2.0 |
Table 2: Illustrative Data from Enzymatic Kinetic Resolution of Racemic this compound
| Entry | Biocatalyst | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ee_s) (%) | Enantiomeric Excess of Product (ee_p) (%) |
| 1 | Novozym 435 | 6 | 30 | 43 (S) | >99 (R) |
| 2 | Novozym 435 | 12 | 45 | 82 (S) | >99 (R) |
| 3 | Novozym 435 | 24 | 50 | >99 (S) | >99 (R) |
Reaction Mechanistic Studies and Kinetic Investigations
Mechanistic Pathways of Ketone Reduction to Alcohol
The conversion of a ketone to a secondary alcohol is a fundamental reaction in organic chemistry, and the specific reduction of 4'-(methylsulfonyl)acetophenone (B52587) can proceed through several mechanistic pathways, largely dependent on the chosen reagents and catalysts.
Chemical Reduction: In electrochemical reductions of acetophenone (B1666503), the mechanism often involves initial electron and proton transfers to form a ketyl radical. rsc.org This highly reactive intermediate can then undergo further reduction to the alcohol or dimerize to form a pinacol. rsc.org The pathway is influenced by the reaction conditions, including the electrode potential and the availability of protons.
Biocatalytic Reduction: A greener and highly selective alternative involves the use of biocatalysts, such as whole microbial cells or isolated enzymes (oxidoreductases). nih.govtudelft.nl In this pathway, the reduction is catalyzed by an enzyme, typically a ketoreductase, which utilizes a cofactor, most commonly the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH). nih.govtudelft.nl The mechanism involves the transfer of a hydride ion from the cofactor's dihydropyridine (B1217469) ring to the si or re face of the ketone's carbonyl carbon. researchgate.net The catalytic cycle is completed by the protonation of the resulting alkoxide, often from a water molecule in the active site, and the regeneration of the reduced cofactor. tudelft.nl This regeneration is a critical step for process efficiency and can be coupled to the oxidation of a co-substrate, such as isopropanol (B130326) or glucose. nih.govsphinxsai.com
Elucidation of Stereocontrol Mechanisms in Asymmetric Synthesis
Producing a single enantiomer of 1-(4-methanesulfonylphenyl)ethan-1-ol is of significant interest, and this is achieved through asymmetric synthesis. The mechanism of stereocontrol is central to the success of these methods.
Enzyme-Catalyzed Asymmetric Reduction: The high enantioselectivity of biocatalytic reductions stems from the intricate, three-dimensional structure of the enzyme's active site. nih.gov This chiral environment forces the prochiral ketone substrate, 4'-(methylsulfonyl)acetophenone, to bind in a specific orientation. This binding preference ensures that the hydride transfer from the cofactor occurs predominantly to one of the two enantiotopic faces of the carbonyl group, leading to the formation of either the (R)- or (S)-alcohol with high enantiomeric excess (e.e.). nih.govnih.gov The stereochemical outcome (whether the (R)- or (S)-enantiomer is produced) is dictated by the specific enzyme used, with different enzymes adhering to Prelog's or anti-Prelog's rule. researcher.life For example, organisms from genera like Candida, Pichia, and Rhodotorula have been shown to reduce substituted acetophenones to the corresponding (S)-alcohols with over 99% e.e. nih.govnih.gov
Chemo-Catalyzed Asymmetric Hydrogenation: An alternative approach uses transition metal catalysts, such as ruthenium, combined with chiral ligands. pku.edu.cn For the asymmetric hydrogenation of acetophenone derivatives, ruthenium nanoparticles modified with a chiral diamine ligand, like (1S, 2S)-1,2-diphenyl-1,2-ethylenediamine ((1S, 2S)-DPEN), create a chiral catalytic environment. pku.edu.cn The mechanism involves the coordination of the ketone to the chiral metal complex, followed by the stereoselective transfer of hydrogen to one face of the carbonyl, yielding the chiral alcohol. For acetophenone, this method can achieve complete conversion and an enantiomeric excess of 79.1%. pku.edu.cn
The table below summarizes the enantioselectivity achieved in the asymmetric reduction of various acetophenone derivatives using different catalytic systems.
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Reference |
| Immobilized Rhodotorula glutinis | Acetophenone | (S) | >99% | nih.gov |
| Candida, Pichia, etc. | 2-Bromo-4-fluoro acetophenone | (S) | >99% | nih.gov |
| Ru-nanoparticles/(1S, 2S)-DPEN | Acetophenone | Not specified | 79.1% | pku.edu.cn |
| Plant Tissues (e.g., Apple, Carrot) | 4'-Chloroacetophenone | (R) or (S) | ~98% | nih.gov |
Kinetic Studies of Synthesis Reactions
Kinetic investigations provide quantitative insights into reaction rates and the factors that influence them. For the synthesis of this compound, both the direct reduction and the resolution of a racemic mixture are subject to kinetic analysis.
Dynamic Kinetic Resolution (DKR): DKR is an advancement over EKR that can theoretically convert 100% of the racemic starting material into a single enantiomeric product. It combines the enzymatic kinetic resolution of the alcohol with an in-situ racemization of the slower-reacting enantiomer. mdpi.com This is often achieved by adding a metal catalyst (e.g., based on Ruthenium or Vanadium) that facilitates the racemization of the alcohol that is not acylated by the lipase (B570770), allowing it to be converted in a subsequent cycle. mdpi.com
Kinetic studies of the asymmetric reduction of substituted acetophenones using immobilized Rhodotorula glutinis have shown that the reaction rate is influenced by factors such as the buffer level and substrate concentration. nih.gov
Solvent Effects and Reaction Parameter Optimization
Optimizing reaction parameters is essential for maximizing the yield, purity, and enantioselectivity of the synthesis of this compound.
Solvent Effects: The choice of solvent can dramatically impact the reaction. In chemo-catalytic hydrogenations, ionic liquids have been employed as a medium for ruthenium nanoparticle catalysts, demonstrating excellent reactivity and enabling simple catalyst recycling through extraction. pku.edu.cn For biocatalytic reductions, the reaction is often performed in an aqueous buffer. However, the low solubility of hydrophobic substrates like 4'-(methylsulfonyl)acetophenone can be a limiting factor. To address this, co-solvents such as isopropanol, toluene (B28343), dimethyl sulfoxide (B87167) (DMSO), or glycerol (B35011) may be added. nih.govsphinxsai.commedchemexpress.com These co-solvents can enhance substrate solubility and, in some cases, aid in the cofactor regeneration cycle. nih.govsphinxsai.com For instance, a slurry-to-slurry reaction in a mixture of aqueous isopropanol and toluene at 45 °C has been used to achieve a 99.3% yield and 99.9% e.e. in the reduction of a sparingly soluble ketone. nih.gov
Reaction Parameter Optimization: The systematic optimization of various reaction parameters is a common strategy to enhance synthesis outcomes. researchgate.net Key parameters include:
Temperature: Both chemical and enzymatic reactions have an optimal temperature range. For biocatalysis, temperatures are generally mild to preserve enzyme activity. nih.govresearcher.life
pH: The activity of enzymes is highly pH-dependent, and maintaining an optimal pH is critical for biocatalytic reductions. nih.govresearcher.life
Reactant and Catalyst Concentration: The ratio of the ketone substrate to the catalyst (or biocatalyst) and, if applicable, a co-substrate for cofactor regeneration, must be optimized to balance reaction rate and cost-effectiveness. nih.govresearchgate.netresearchgate.net
Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum yield before potential side reactions or product degradation occur. researchgate.net
The table below illustrates the optimization of reaction conditions for different synthetic processes.
| Reaction Type | Parameter Varied | Solvent System | Optimal Condition | Observed Outcome | Reference |
| Polymerization | Reactant ratio, time, temp. | HCl (aq) | 1:1 ratio, 4h, 60°C | High molar mass, good yield | researchgate.net |
| Asymmetric Reduction | Buffer level, substrate conc. | Aqueous Buffer | 35 mM product from 45 mM substrate | 77% yield, >99% e.e. | nih.gov |
| Ether Synthesis | Reactant ratio, temp. | Ethanol (B145695)/Water | 1.03-1.05 ratio, 110°C | 87% production rate | researchgate.net |
| Asymmetric Hydrogenation | Catalyst modifier, solvent | Ionic Liquid / i-PrOH | (1S, 2S)-DPEN modifier | 100% conversion, 79.1% e.e. | pku.edu.cn |
Continuous flow technology is also emerging as a powerful tool for optimizing asymmetric reactions, as it allows for precise control over parameters like temperature and mixing, leading to improved reproducibility and scalability. d-nb.info
Application of 1 4 Methanesulfonylphenyl Ethan 1 Ol As a Synthetic Intermediate
Utilization in the Construction of Complex Molecular Architectures
The primary application of the 1-(4-methanesulfonylphenyl)ethan-1-ol structural motif is as a key component in the synthesis of complex, biologically active compounds. The most prominent example is its role in the preparation of Etoricoxib, a selective COX-2 inhibitor. researchgate.netepo.orgportico.orgnih.gov While the direct precursor often utilized in industrial synthesis is the corresponding ketone, 1-(4-methanesulfonylphenyl)ethanone (also known as 4'-(methylsulfonyl)acetophenone), the alcohol is intrinsically linked as its direct reduction product. sigmaaldrich.com
The synthesis of Etoricoxib involves the construction of a substituted bipyridine core. The 4-(methylsulfonyl)phenyl moiety, provided by intermediates like 1-(4-methanesulfonylphenyl)ethanone, is a crucial pharmacophore for COX-2 selectivity. The synthesis strategy often involves the palladium-catalyzed α-arylation of the ketone with a suitable pyridine (B92270) derivative to form the key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. researchgate.netgoogle.com This intermediate then undergoes cyclization to form the final pyridinone ring of Etoricoxib.
The versatility of the 4'-(methylsulfonyl)acetophenone (B52587) precursor is demonstrated in its use for synthesizing other complex structures, such as 3-(4-methylsulfonylphenyl)-4-phenyl-2(5H)-furanone, which has shown apoptosis-inducing capabilities. sigmaaldrich.com This highlights the utility of the core structure in creating diverse molecular scaffolds.
Precursor for Advanced Organic Transformations
The chemical functionalities of this compound allow it to be a precursor for a range of advanced organic transformations. The hydroxyl group can be targeted for oxidation, substitution, or elimination reactions, while the aromatic ring can participate in electrophilic substitution, and the sulfone group can influence the reactivity of the entire molecule.
Oxidation and Reduction: The interconversion between this compound and its ketone, 1-(4-methanesulfonylphenyl)ethanone, is a fundamental transformation. The alcohol can be synthesized via the enantioselective reduction of the ketone, a common strategy for producing chiral alcohols. Plant-mediated biotransformations have been shown to be effective for the stereoselective reduction of similar ketones and the oxidation of racemic alcohols, suggesting a potential green chemistry route for obtaining enantiomerically pure (R)- or (S)-1-(4-methanesulfonylphenyl)ethan-1-ol. mdpi.com
Condensation and Cyclization Reactions: The ketone precursor, 4'-(methylsulfonyl)acetophenone, is a key starting material for various condensation reactions. For instance, it can be condensed with esters like methyl 6-methylnicotinate (B8608588) to furnish the ketosulfone intermediate of Etoricoxib. portico.org It is also used to synthesize 1-N-substituted-3,5-diphenyl-2-pyrazoline derivatives, which exhibit anti-inflammatory activity. sigmaaldrich.com
Catalytic Transformations: The development of novel catalysts is crucial for expanding the synthetic utility of such intermediates. Heterogeneous catalysts, for example, are being developed for the conversion of ethanol (B145695) into various high-value chemicals, a field of study that provides insights into potential catalytic transformations for more complex alcohols like this compound. researchgate.net The principles of enhancing reactivity through catalyst design, such as creating enhanced metal-acid sites on a Cu/SiO2 catalyst for ethanol-induced transformations, could be applied to reactions involving this specific alcohol. rsc.org
A summary of representative transformations involving the closely related ketone is presented below.
| Starting Material | Reagent(s) | Product | Application | Reference |
| 4'-(Methylsulfonyl)acetophenone | Acetylpicoline, Pd(acac)₂, Xantphos, K₃PO₄ | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Etoricoxib Intermediate | google.com |
| 4'-(Methylsulfonyl)acetophenone | Phenylacetic acid | 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone | Potent Apoptosis Inducer | sigmaaldrich.com |
| 4'-(Methylsulfonyl)acetophenone | Sublimed sulfur, Morpholine, HBF₄·SiO₂ | 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione | Intermediate for 4-methylsulphonyl phenylacetic acid | patsnap.com |
Role in Modular Synthesis Strategies
Modular synthesis is an approach that builds complex molecules from smaller, discrete, and interchangeable building blocks or "modules." this compound and its ketone analog are excellent examples of such modules. They provide the entire methanesulfonylphenyl functional group in a single, convenient piece.
In the synthesis of Etoricoxib, the strategy is inherently modular. researchgate.netportico.org One module is the pyridine-based fragment, and the other is the 4-(methylsulfonyl)phenyl fragment, derived from 4'-(methylsulfonyl)acetophenone. These modules are coupled together using powerful cross-coupling reactions, such as palladium-catalyzed α-arylation. google.com This modularity allows for flexibility; by changing one of the modules, a library of related compounds can be synthesized for structure-activity relationship (SAR) studies.
This concept extends to other areas. For example, a visible-light-induced copper-catalyzed annulation reaction enables a modular synthesis of α,β-unsaturated-γ-lactams from acrylamides and aroyl chlorides. organic-chemistry.org While not directly involving this compound, this illustrates the power of modular strategies where a specific functionalized building block can be incorporated into a wide array of final products. The development of new catalytic methods that allow for the selective coupling of such modules under mild conditions continues to be an active area of research. mdpi.com
Advanced Spectroscopic and Analytical Methodologies in Research
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to deduce a unique molecular formula.
For 1-(4-methanesulfonylphenyl)ethan-1-ol, with a molecular formula of C9H12O3S, the theoretical exact mass can be calculated. This value serves as a benchmark for experimental HRMS measurements. In a typical analysis, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to form a protonated molecule [M+H]+ or other adducts.
Table 1: Predicted m/z Values for Adducts of this compound
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]+ | 201.05800 |
| [M+Na]+ | 223.03994 |
| [M-H]- | 199.04344 |
| [M+NH4]+ | 218.08454 |
| [M+K]+ | 239.01388 |
This data is predicted and serves as a reference for experimental validation. rsc.org
Beyond confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can provide structural insights through fragmentation analysis. The fragmentation of aromatic sulfones is influenced by the stability of the resulting ions and can involve complex rearrangements. For this compound, the protonated molecule ([M+H]+) would likely undergo initial fragmentation through the loss of a water molecule from the secondary alcohol, a common fragmentation pathway for alcohols. Further fragmentation could involve the cleavage of bonds adjacent to the sulfone group.
A plausible fragmentation pathway for the [M+H-H2O]+ ion (m/z 183.04798) could involve the loss of the methylsulfonyl radical (•SO2CH3) or rearrangements involving the phenyl and sulfonyl groups. The study of these fragmentation patterns is crucial for distinguishing between isomers and confirming the specific arrangement of atoms within the molecule. The mass spectra of alkyl aryl sulfones have been interpreted in terms of rearrangements where an aryl or alkyl group migrates from the sulfur to an oxygen atom, leading to the formation of sulfinate ester-like intermediates in the fragmentation process.
Advanced NMR Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecule's connectivity.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit several distinct signals. The methyl group of the ethan-1-ol moiety would appear as a doublet due to coupling with the adjacent methine proton. The methine proton itself would be a quartet, coupled to the three protons of the methyl group. The hydroxyl proton would likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The aromatic protons on the para-substituted benzene ring would appear as two distinct doublets, characteristic of an AA'BB' spin system. Finally, the methyl group of the methanesulfonyl moiety would be a sharp singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule. For this compound, one would expect to see signals for the two methyl carbons, the methine carbon, and the four distinct carbons of the aromatic ring (two protonated and two quaternary). The chemical shifts are influenced by the electron-withdrawing nature of the methanesulfonyl group.
Advanced 2D NMR Techniques: To unambiguously assign these signals and confirm the connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY would show correlations between the coupled methyl and methine protons of the ethanol (B145695) side chain.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would reveal longer-range (2-3 bond) correlations, for instance, between the methine proton and the quaternary aromatic carbon to which the ethanol side chain is attached, and between the aromatic protons and the carbons of the sulfone group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH(OH)CH₃ | ~1.5 (d) | ~25 |
| -CH(OH)CH₃ | ~5.0 (q) | ~70 |
| Ar-H (ortho to -SO₂CH₃) | ~7.9 (d) | ~128 |
| Ar-H (ortho to -CH(OH)CH₃) | ~7.5 (d) | ~127 |
| Ar-C (ipso, attached to -CH(OH)CH₃) | - | ~150 |
| Ar-C (ipso, attached to -SO₂CH₃) | - | ~140 |
| -SO₂CH₃ | ~3.1 (s) | ~45 |
Note: These are estimated values based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and are based on the absorption (FTIR) or scattering (Raman) of infrared radiation by molecular vibrations.
For this compound, the key functional groups that would give rise to characteristic vibrational bands are the hydroxyl (-OH) group, the aromatic ring, the alkyl portions, and the sulfone (-SO₂-) group.
O-H Stretch: The hydroxyl group will exhibit a strong, broad absorption band in the FTIR spectrum, typically in the region of 3600-3200 cm⁻¹. This broadening is due to hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups will be observed just below 3000 cm⁻¹.
S=O Stretches: The sulfone group is characterized by two strong stretching vibrations: an asymmetric stretch typically in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ region. These are often intense and sharp bands in both FTIR and Raman spectra.
Aromatic C=C Stretches: The benzene ring will show characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
C-O Stretch: The C-O stretching vibration of the secondary alcohol is expected in the 1260-1000 cm⁻¹ range.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch | 3600 - 3200 | FTIR (strong, broad) |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman (medium) |
| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, Raman (medium-strong) |
| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman (variable) |
| Asymmetric S=O Stretch | 1350 - 1300 | FTIR, Raman (strong) |
| Symmetric S=O Stretch | 1160 - 1120 | FTIR, Raman (strong) |
The combination of these spectroscopic techniques provides a robust and detailed characterization of this compound, confirming its identity and structure with a high degree of confidence.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Conformational Analysis
The three-dimensional structure of a molecule is not static; rotation around single bonds leads to different spatial arrangements known as conformations. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the relative energies of these conformers and identifying the most stable structures.
For 1-(4-methanesulfonylphenyl)ethan-1-ol, the key rotatable bonds are the C-C bond between the phenyl ring and the ethanolic carbon, and the C-O bond of the alcohol group. The rotation around these bonds gives rise to various conformers. The stability of these conformers is influenced by a combination of steric hindrance between bulky groups and stabilizing intramolecular interactions, such as hydrogen bonds.
A systematic conformational analysis would involve rotating the dihedral angles of interest and calculating the potential energy at each step. This process generates a potential energy surface, from which the energy minima corresponding to stable conformers and the energy maxima corresponding to rotational barriers can be identified. While specific experimental or extensive computational studies on the conformational landscape of this compound are not widely available in public literature, the principles can be illustrated by studies on similar molecules. For instance, DFT calculations on related phenyl-substituted alcohols are used to predict the most stable conformations and the energy barriers between them.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |
| A | 60° (gauche) | 0.00 |
| B | 180° (anti) | 1.20 |
| C | -60° (gauche) | 0.05 |
Note: This table is illustrative and based on typical energy differences for similar structures. The values are hypothetical and would require specific DFT calculations for validation.
Modeling of Reaction Pathways and Transition States in Synthesis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify intermediates and, crucially, the high-energy transition states that govern the reaction rate. The synthesis of this compound, typically achieved through the reduction of its corresponding ketone, 1-(4-methanesulfonylphenyl)ethanone, is an excellent candidate for such studies.
Using quantum mechanical methods, the geometries of the reactants, products, and all intermediate and transition state structures along the reaction coordinate can be optimized. The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. For the reduction of a ketone to an alcohol, computational models can compare different reducing agents and reaction conditions to predict the most efficient synthetic route.
For example, modeling the hydride transfer from a reducing agent like sodium borohydride (B1222165) to the carbonyl carbon of 1-(4-methanesulfonylphenyl)ethanone would involve locating the transition state for this step. The calculated activation barrier would provide insight into the kinetics of the reaction.
Prediction of Stereochemical Outcomes in Catalytic Reactions
The synthesis of chiral molecules, such as the enantiomers of this compound, often relies on asymmetric catalysis. Computational modeling has become indispensable for predicting and understanding the stereochemical outcome of these reactions. In the case of the asymmetric reduction of 1-(4-methanesulfonylphenyl)ethanone, theoretical calculations can explain why a particular enantiomer of the alcohol is formed preferentially.
By modeling the interaction between the substrate (the ketone), the chiral catalyst, and the reducing agent, it is possible to calculate the energies of the diastereomeric transition states that lead to the (R) and (S) enantiomers of the product. The enantiomeric excess (ee) of the reaction is directly related to the energy difference between these two transition states (ΔΔG‡). A larger energy difference leads to a higher enantiomeric excess. These models can screen different catalysts and ligands to identify the most effective ones for a desired stereochemical outcome.
Ligand-Substrate Interactions in Asymmetric Catalysis
The key to successful asymmetric catalysis lies in the specific interactions between the chiral ligand and the substrate in the transition state. Computational methods can provide a detailed picture of these non-covalent interactions, which include hydrogen bonding, steric repulsion, and van der Waals forces.
For the asymmetric hydrogenation of 1-(4-methanesulfonylphenyl)ethanone, a chiral catalyst, often a transition metal complex with a chiral ligand, is employed. Computational models can visualize the binding of the ketone to the metal center and the specific orientation enforced by the chiral ligand. mdpi.com These models can identify the key amino acid residues or ligand functionalities that interact with the substrate to control its facial selectivity. mdpi.com For instance, a hydrogen bond between the carbonyl oxygen of the ketone and a specific part of the ligand might lock the substrate into a conformation that exposes one face to the hydride attack, leading to the formation of a single enantiomer of this compound. The understanding of these intricate interactions is crucial for the design of new and more efficient chiral catalysts. mdpi.com
Future Perspectives and Emerging Research Avenues
Development of Novel Enantioselective Methodologies
The synthesis of enantiomerically pure 1-(4-methanesulfonylphenyl)ethan-1-ol is of paramount importance, as the chirality of this intermediate often dictates the biological activity of the final product. Research is actively pursuing more efficient and selective methods for the asymmetric reduction of its prochiral precursor, 4'-(methylsulfonyl)acetophenone (B52587).
Biocatalytic Asymmetric Reduction: A prominent and eco-friendly approach involves the use of biocatalysts. Whole cells of microorganisms and isolated enzymes are being employed to achieve high enantioselectivity. For instance, various strains of Lactobacillus paracasei and the yeast Rhodotorula glutinis have demonstrated the ability to reduce 4'-(methylsulfonyl)acetophenone to the corresponding (S)-alcohol with high enantiomeric excess (>99%) and good yields. sigmaaldrich.comnih.gov Plant-based biocatalysts, such as those derived from carrots (Daucus carota), have also been successfully used for this transformation. nih.gov These biocatalytic methods are advantageous due to their high selectivity and operation under mild reaction conditions. nih.gov
Chemocatalytic Asymmetric Reduction: Alongside biocatalysis, significant progress is being made in chemocatalysis.
Corey-Bakshi-Shibata (CBS) Reduction: This powerful method utilizes an oxazaborolidine catalyst to enantioselectively reduce prochiral ketones. researchgate.netgoogle.com The CBS reduction is known for its high yields and excellent enantioselectivities, offering a reliable chemical route to chiral alcohols like this compound. researchgate.netgoogle.comnih.gov The mechanism involves the formation of a complex between the oxazaborolidine catalyst and a borane (B79455) reagent, which then coordinates with the ketone in a sterically controlled manner to deliver a hydride selectively to one face of the carbonyl group. researchgate.net
Noyori Asymmetric Hydrogenation: This method employs chiral ruthenium-diphosphine-diamine complexes as catalysts for the asymmetric hydrogenation of ketones. mdpi.comlgcstandards.com These catalysts are highly efficient and chemoselective, capable of reducing ketones in the presence of other functional groups. lgcstandards.com The Noyori hydrogenation is a highly atom-economical process and has found widespread industrial application for the synthesis of chiral alcohols. lgcstandards.com
The table below summarizes some of the reported enantioselective methods for the synthesis of this compound.
| Catalyst/Method | Precursor | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Rhodotorula glutinis (immobilized cells) | 4'-(Methylsulfonyl)acetophenone | (S) | 77 | >99 | nih.gov |
| Lactobacillus paracasei BD101 | 4'-(Methylsulfonyl)acetophenone | Not Specified | High | 99 | sigmaaldrich.com |
| Corey-Bakshi-Shibata (CBS) Reduction | Prochiral Ketones | (R) or (S) | High | High | researchgate.netgoogle.com |
| Noyori Asymmetric Hydrogenation | Prochiral Ketones | (R) or (S) | High | High | mdpi.comlgcstandards.com |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the synthetic routes to this compound, aiming to reduce environmental impact and enhance sustainability.
Atom Economy: A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. sigmaaldrich.com Asymmetric hydrogenation reactions, such as the Noyori hydrogenation, are excellent examples of atom-economical processes, as they involve the addition of a hydrogen molecule to the ketone with minimal waste generation. lgcstandards.comgoogle.com
Biocatalysis as a Green Tool: As mentioned earlier, biocatalysis is inherently a green technology. nih.gov It utilizes enzymes, which are biodegradable catalysts, and often proceeds in aqueous media under mild temperatures and pressures, thereby reducing energy consumption and the use of hazardous organic solvents. nih.govnih.gov
Exploration of New Synthetic Applications
This compound and its precursor ketone are versatile intermediates in the synthesis of a range of biologically active molecules.
COX-2 Inhibitors: A significant application of this chemical scaffold is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory drugs. For instance, the ketone precursor, 4'-(methylsulfonyl)acetophenone, is a key intermediate in the synthesis of Etoricoxib, a widely used COX-2 inhibitor for the treatment of arthritis and other inflammatory conditions. nih.gov
Other Bioactive Molecules: The utility of the this compound framework extends beyond COX-2 inhibitors.
The precursor ketone, 4'-(methylsulfonyl)acetophenone, is used to synthesize 3-(4-methylsulfonylphenyl)-4-phenyl-2(5H)-furanone derivatives, which have shown potent apoptosis-inducing capabilities. sigmaaldrich.com
It is also a starting material for the synthesis of 1-N-substituted-3,5-diphenyl-2-pyrazoline derivatives that exhibit promising anti-inflammatory activity. sigmaaldrich.com
Patents have disclosed the use of this scaffold in the creation of novel trifluoromethyl-imidazole derivatives, indicating its potential in the development of new pharmaceutical agents.
Furthermore, pyrazole (B372694) derivatives synthesized from this core structure have been investigated as potential nitric oxide donor anti-inflammatory agents.
The ongoing exploration of new reactions and derivatizations of this compound is expected to uncover further applications in medicinal chemistry and materials science, solidifying its importance as a valuable synthetic building block.
Q & A
Q. What are the standard synthetic routes for 1-(4-methanesulfonylphenyl)ethan-1-ol?
While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous methods for structurally related aryl ethanols suggest feasible pathways:
- Iron-catalyzed hydration of alkynes : Adapting methods from similar compounds (e.g., 1-(p-tolyl)ethan-1-ol), alkynes substituted with methanesulfonyl groups could undergo Fe(II) phthalocyanine (FePC)-catalyzed hydration under aerobic conditions. Typical conditions include ethanol solvent, room temperature, and 6–24 h reaction time, yielding ~67% product after purification .
- Sulfonylation of precursors : Introducing the methanesulfonyl group via sulfonation of a phenyl ethanol derivative using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in ethanol) .
Q. How is this compound characterized using spectroscopic methods?
Key techniques include:
- ¹H NMR : Look for characteristic peaks:
- Methanesulfonyl group: δ ~3.0–3.2 ppm (singlet, 3H, -SO₂CH₃).
- Ethanol moiety: δ ~4.7 ppm (q, J = 6.3–6.5 Hz, 1H, -CH(OH)-) and δ ~1.4 ppm (d, J = 6.3 Hz, 3H, -CH₃) .
- TLC : Monitor reaction progress using dichloromethane/hexane solvent systems (Rf ~0.3–0.5) .
- GC-MS : Confirm molecular ion peaks (e.g., m/z for C₉H₁₂O₃S: ~200.06) and fragmentation patterns .
Q. What are the key physicochemical properties of this compound?
- Solubility : Moderate in polar solvents (e.g., ethanol, DMSO) and low in water due to the hydrophobic methanesulfonyl group .
- Stability : Stable under inert conditions but may oxidize in the presence of strong oxidizing agents (e.g., CrO₃) .
- Melting/Boiling Points : Estimated based on analogs: melting point ~80–90°C; boiling point ~250–300°C .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesis be addressed?
Regioselectivity in hydration (e.g., Markovnikov vs. anti-Markovnikov addition) is influenced by:
- Catalyst design : FePC catalysts favor Markovnikov addition in alkynes due to electron-withdrawing sulfonyl groups directing electrophilic attack .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity at specific positions .
- Substituent electronic effects : The electron-withdrawing methanesulfonyl group stabilizes carbocation intermediates, guiding regioselectivity .
Q. What contradictions exist in reported reaction yields, and how can they be resolved?
Discrepancies in yields (e.g., 67% in FePC-catalyzed reactions vs. lower yields in other methods) may arise from:
- Catalyst oxidation : Fe(II) catalysts may oxidize to Fe(III) under aerobic conditions, reducing activity. Use inert atmospheres or stabilizing ligands .
- Purification losses : Optimize flash chromatography conditions (e.g., gradient elution with ethyl acetate/hexane) .
- Substrate purity : Ensure alkynes are free from moisture or impurities that deactivate catalysts .
Q. What catalytic mechanisms are involved in FePC-catalyzed synthesis?
FePC facilitates alkyne hydration via:
- Coordination : The alkyne binds to Fe(II), activating it for nucleophilic attack.
- Proton transfer : Water adds to the activated alkyne, forming a carbocation intermediate.
- Regioselective stabilization : Electron-withdrawing groups (e.g., -SO₂CH₃) stabilize the carbocation, favoring Markovnikov addition .
Q. How can the compound’s stability under varying conditions be evaluated?
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Oxidative resistance : Expose to oxidizing agents (e.g., H₂O₂) and monitor via HPLC for degradation products .
- pH sensitivity : Test solubility and stability in buffers (pH 1–14) over 24–72 h .
Q. What are potential applications in drug discovery?
- Pharmacophore modification : The sulfonyl group enhances binding to polar enzyme pockets (e.g., kinase inhibitors) .
- Prodrug synthesis : The hydroxyl group can be esterified for improved bioavailability .
- Biological screening : Test antimicrobial or anti-inflammatory activity using assays like MIC (Minimum Inhibitory Concentration) or COX-2 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
